molecular formula C15H13IO2 B1325434 3'-Iodo-2-(2-methoxyphenyl)acetophenone CAS No. 898784-91-3

3'-Iodo-2-(2-methoxyphenyl)acetophenone

Cat. No. B1325434
M. Wt: 352.17 g/mol
InChI Key: NVFQFJFCFBZXON-UHFFFAOYSA-N
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Description

3’-Iodo-2-(2-methoxyphenyl)acetophenone is a chemical compound with the molecular formula C15H13IO2. It has a molecular weight of 352.17 .


Molecular Structure Analysis

The molecular structure of 3’-Iodo-2-(2-methoxyphenyl)acetophenone consists of 15 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The boiling point of 3’-Iodo-2-(2-methoxyphenyl)acetophenone is predicted to be 428.1±30.0 °C and its density is predicted to be 1.546±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Labelled Vinyl Iodides Synthesis : 3'-Iodo-2-(2-methoxyphenyl)acetophenone derivatives have been used in the synthesis of geminally 13C-labelled vinyl iodides, an essential step in organic synthesis and chemical labeling. The process involves the preparation of chromium [III] derivatives and reaction with other compounds for the desired end product (Baker, Brown & Cooley, 1988).

  • Iodine(III) Tris(trifluoroacetate) Reactions : This compound, when reacted with iodine(III) tris(trifluoroacetate), yields various iodo derivatives. These reactions are influenced by the substituents on the aromatic ring and reaction conditions, highlighting the compound's versatility in organic chemistry (Fukuyama, Nishino & Kurosawa, 1987).

Photoluminescent Properties

  • Europium Complexes Preparation : The compound is used in the synthesis of europium complexes with methoxy derivatives, demonstrating significant photoluminescent properties. These properties are applicable in optical devices and solid-state lamps (Kumar, Makrandi, Singh & Khatkar, 2008).

Material Science Applications

  • Non-linear Optical Material Synthesis : Derivatives of this compound have been used in the synthesis of novel organic non-linear optical materials. These materials have potential applications in optical technologies and photonic devices (Vaishali, Waghmare, Kariya & Paliwal, 2011).

properties

IUPAC Name

1-(3-iodophenyl)-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO2/c1-18-15-8-3-2-5-12(15)10-14(17)11-6-4-7-13(16)9-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFQFJFCFBZXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642354
Record name 1-(3-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Iodo-2-(2-methoxyphenyl)acetophenone

CAS RN

898784-91-3
Record name 1-(3-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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